
GSK1059865
Overview
Description
GSK1059865 is a highly selective orexin/hypocretin 1 receptor (OX1R) antagonist developed for preclinical research in neuropsychiatric disorders. It exhibits a pKB of 8.8 for OX1R and >50-fold selectivity over OX2R (pKB = 6.9) . Unlike earlier OX1R antagonists, this compound avoids off-target binding to adenosine, serotonin, and monoamine receptors, addressing limitations of compounds like SB-334867 . Preclinical studies demonstrate its efficacy in reducing ethanol consumption in alcohol-dependent mice without affecting sucrose intake or sleep-wake cycles, highlighting its role in modulating compulsive reward-seeking behaviors .
Preparation Methods
The synthesis of GSK1059865 involves several steps. One of the methods includes the treatment of a precursor compound with carbon-11 labeled iodomethane in the presence of potassium tert-butoxide at room temperature, followed by acidic removal of the Boc protecting group at elevated temperatures . The compound is then purified and formulated for use . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and purification methods.
Chemical Reactions Analysis
GSK1059865 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Ethanol Intake Reduction
Research indicates that GSK1059865 significantly decreases voluntary ethanol intake in alcohol-dependent mice. In a study involving chronic intermittent ethanol exposure, treatment with this compound resulted in a dose-dependent reduction in alcohol consumption, particularly in mice exhibiting dependence. Notably, there was no significant effect on sucrose intake, highlighting the compound's specific action on alcohol-related drinking behaviors .
Cocaine-Induced Place Preference
This compound has also been evaluated for its effects on cocaine-seeking behavior. In conditioned place-preference paradigms, administration of this compound at doses of 10 and 30 mg/kg significantly reduced the preference for cocaine-paired environments in rats. This suggests that OX1R antagonism can inhibit relapse behavior associated with cocaine addiction .
Compulsive Eating Behavior
In addition to its effects on substance use disorders, this compound has shown promise in addressing compulsive eating behaviors. In studies involving rats subjected to chronic stress or food restriction, this compound effectively reduced compulsive eating patterns. This indicates that the orexin system plays a role not only in addiction but also in other forms of compulsive behavior related to food intake .
Pharmacokinetics and Dosing Considerations
Pharmacokinetic studies have demonstrated that this compound is brain-penetrant and maintains effective receptor occupancy when administered intraperitoneally. A dose of 30 mg/kg has been shown to achieve over 70% occupancy of OX1R while minimizing off-target effects on OX2R . Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens in future clinical applications.
Case Studies and Research Findings
Mechanism of Action
GSK1059865 exerts its effects by selectively binding to and antagonizing the orexin 1 receptor. This receptor is involved in the regulation of reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle . By blocking the orexin 1 receptor, this compound modulates these physiological functions and has potential therapeutic applications in conditions such as addiction and sleep disorders .
Comparison with Similar Compounds
Selectivity and Pharmacological Profile
Functional and Behavioral Differences
- Ethanol Consumption: this compound reduces ethanol intake in dependent mice (ED50: 10–25 mg/kg) but requires higher doses (50 mg/kg) in non-dependent mice . SB-334867 shows inconsistent efficacy due to off-target interactions . CRF1R antagonists (e.g., CP154,526) primarily modulate stress pathways but lack direct effects on ethanol consumption .
Neural Substrates (fMRI Studies) :
Stress and Anxiety :
Clinical and Therapeutic Implications
Advantages of this compound :
- Limitations of Comparators: SB-334867’s non-selective profile limits interpretability in behavioral studies . OX2R antagonists (e.g., JNJ10397049) induce sedation, complicating their use in reward-related studies .
Research Findings and Implications
- Preclinical Efficacy: this compound reduces cocaine-induced conditioned place preference and stress-driven hyperphagia, supporting OX1R’s role in maladaptive motivation .
Mechanistic Insights :
Biological Activity
GSK1059865 is a highly selective antagonist of the orexin-1 receptor (OX1R), which plays a crucial role in various physiological processes, including sleep regulation, energy metabolism, and reward mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental data and case studies.
This compound selectively inhibits the OX1R, which is implicated in numerous neurobiological functions. The orexin system is involved in regulating arousal, appetite, and energy expenditure. By blocking OX1R, this compound can modulate these physiological responses, making it a candidate for treating disorders related to these pathways.
Effects on Glutamate Release
A study conducted by Bonaventure et al. (2014) assessed the impact of this compound on glutamate release in wild-type mice. The compound was administered at a dose of 10 mg/kg subcutaneously (S.C.) prior to MK-801 administration, which is known to induce glutamate release. The results showed that this compound significantly attenuated MK-801-induced glutamate release in the cortex:
- Experimental Design : Wild-type mice were pretreated with either this compound or vehicle.
- Findings :
- This compound reduced glutamate release compared to the vehicle group.
- Statistical analysis revealed significant differences with for the treatment effect.
Treatment Group | Glutamate Release (nA) | p-Value |
---|---|---|
Vehicle | Baseline | - |
This compound | Reduced | 0.037 |
Impact on Ethanol Consumption
Another key study evaluated the effects of this compound on ethanol intake in both ethanol-dependent and control subjects. The findings indicated that this compound effectively reduced voluntary ethanol consumption:
- Study Design : Mice were given access to ethanol solutions before and after administration of this compound.
- Results :
- A notable decrease in ethanol intake was observed at higher doses.
- This suggests potential therapeutic applications for addiction treatment.
Sleep and Energy Regulation
Research has shown that orexin antagonists like this compound could be beneficial in managing sleep disorders and metabolic syndromes. For instance, studies have demonstrated that OX1R inhibition can lead to improved sleep quality and reduced food intake in animal models.
- Clinical Relevance : The modulation of orexin signaling presents a promising avenue for developing treatments for obesity and insomnia.
Q & A
Basic Research Questions
Q. What are standard protocols for determining GSK1059865’s pharmacokinetics in preclinical studies?
- Methodological Answer : Administer this compound via intraperitoneal injection (10–30 mg/kg) and collect blood/brain samples over 5 hours. Use protein precipitation followed by HPLC-MS/MS for quantification. Calculate non-compartmental pharmacokinetic parameters (e.g., AUC, Cmax) using software like WinNonlin. Measure unbound fractions in plasma and brain via 96-well equilibrium dialysis. Report brain-to-blood ratios to assess penetration .
Q. How can researchers validate this compound’s selectivity for OX1R over OX2R in vitro?
- Methodological Answer : Perform competitive binding assays using cells expressing OX1R and OX2R. Use orexin-A (OXA) as the agonist and measure this compound’s antagonism via Schild analysis. Calculate pKB values (e.g., 8.77 ± 0.12 for OX1R vs. 6.9 for OX2R) to confirm selectivity. Validate with functional assays (e.g., calcium flux) .
Q. What behavioral models are appropriate to test this compound’s efficacy in reducing ethanol consumption?
- Methodological Answer : Use the chronic intermittent ethanol (CIE) exposure model in mice. Implement a two-bottle choice paradigm (ethanol vs. water) over multiple test cycles. Administer this compound (10–50 mg/kg) pre-treatment and compare intake between ethanol-dependent and control groups. Include sucrose intake tests to rule out non-specific effects .
Advanced Research Questions
Q. How should researchers reconcile dose-response discrepancies in this compound’s effects between ethanol-dependent and control mice?
- Methodological Answer : Stratify analyses by dependency state (e.g., CIE-exposed vs. air-exposed mice). Use mixed-design ANOVA with Group (ethanol-dependent/control) and Dose as factors. Conduct post-hoc tests (e.g., Newman-Keuls) to compare dose effects within groups. Report interaction terms (e.g., F(3,58)=3.65, p<0.025) to highlight dependency-specific sensitivity .
Q. What experimental approaches differentiate surmountable vs. non-surmountable antagonism profiles of this compound?
- Methodological Answer : Test this compound at varying concentrations (e.g., 0.3 nM–10 µM) in OX1R functional assays. For non-surmountable antagonism, observe rightward EC50 shifts with reduced maximal agonist response. For surmountable profiles, note parallel EC50 shifts without maximal response depression. Use Schild plots to calculate slope deviations from unity .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in neuroimaging studies?
- Methodological Answer : Measure plasma and brain concentrations post-dosing (e.g., 30 mg/kg i.p.). Calculate receptor occupancy using the mass action equation: RO = [Drug] / ([Drug] + Kd). Corrogate occupancy with functional outcomes (e.g., yohimbine-induced cerebral blood volume changes in fMRI). Validate with ex vivo receptor binding assays .
Q. What strategies mitigate confounding variables in assessing this compound’s effects on compulsive behaviors?
- Methodological Answer : Include dual control groups (vehicle-treated and sucrose-drinking cohorts). Monitor physiological parameters (mean arterial blood pressure, body temperature) during experiments. Use Latin-square designs to counterbalance dose orders. Apply false discovery rate (FDR) corrections for multiple comparisons in behavioral datasets .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address contradictory findings in this compound’s in vivo vs. in vitro potency?
- Methodological Answer : Compare in vitro pKB (8.77) with in vivo effective doses (10–50 mg/kg). Adjust for protein binding and brain penetration (brain:blood ratio = 0.3). Use unbound brain concentrations to estimate target engagement. Validate with ex vivo receptor occupancy assays .
Q. What statistical methods are optimal for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Employ linear mixed-effects models with time, dose, and group as fixed effects. Include random intercepts for individual variability. Use likelihood ratio tests to compare nested models. For non-linear trends, apply spline regression or AUC-based analyses .
Q. Experimental Design Considerations
Q. How to design studies investigating this compound’s role in neuropsychiatric comorbidities (e.g., addiction and hyperactive states)?
- Methodological Answer : Combine behavioral assays (e.g., conditioned place preference for cocaine) with neurochemical monitoring (microdialysis for glutamate release). Use MK-801 challenge tests to probe NMDA receptor interactions. Include translational endpoints like fMRI to map neural substrates .
Properties
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.